molecular formula C20H19N3O3 B5643675 2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE

2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE

Cat. No.: B5643675
M. Wt: 349.4 g/mol
InChI Key: MKYVIXZFKVKHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that features a morpholine ring, a phenyl group, and a dihydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a morpholine derivative with a phenyl-substituted dihydrophthalazinone under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques like microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles like amines, thiols, and halides

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted morpholine or phenyl derivatives .

Scientific Research Applications

2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZ

Properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)-4-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-18(22-10-12-26-13-11-22)14-23-20(25)17-9-5-4-8-16(17)19(21-23)15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYVIXZFKVKHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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